3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide typically involves the reaction of 3-amino-4-nitrobenzenesulfonamide with diethylamine and propylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide undergoes several types of chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium hydroxide, potassium carbonate; reactions are often conducted in polar solvents like water or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-amino-N,N-diethyl-4-(methylamino)benzenesulfonamide: Similar structure but with a methyl group instead of a propyl group.
3-amino-N,N-diethyl-4-(ethylamino)benzenesulfonamide: Contains an ethyl group in place of the propyl group.
Uniqueness
3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . This uniqueness makes it valuable for targeted research applications and potential therapeutic uses .
Properties
IUPAC Name |
3-amino-N,N-diethyl-4-(propylamino)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O2S/c1-4-9-15-13-8-7-11(10-12(13)14)19(17,18)16(5-2)6-3/h7-8,10,15H,4-6,9,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBKXFUXSGJNIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)S(=O)(=O)N(CC)CC)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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